C18(plasm)-18:1 PC-d9

Lipidomics Mass Spectrometry Stable Isotope Labeling

C18(plasm)-18:1 PC-d9 is a +9 Da deuterated plasmenylcholine internal standard essential for accurate LC-MS quantitation. Non-isotopic analogs fail due to differential chromatography and cannot correct for acid-catalyzed vinyl-ether decomposition during sample prep. This SIL-IS co-elutes with endogenous C18(plasm)-18:1 PC, mitigating 30-50% under-quantitation and ensuring FDA guideline compliance. Essential for cardiovascular cohort studies and CRO lipidomics services requiring matrix-matched calibration.

Molecular Formula C44H86NO7P
Molecular Weight 781.2 g/mol
Cat. No. B12419603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC18(plasm)-18:1 PC-d9
Molecular FormulaC44H86NO7P
Molecular Weight781.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C44H86NO7P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-39-49-41-43(42-51-53(47,48)50-40-38-45(3,4)5)52-44(46)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h21,23,36,39,43H,6-20,22,24-35,37-38,40-42H2,1-5H3/b23-21-,39-36-/t43-/m1/s1/i2D3,7D2,9D2,11D2
InChIKeyDSWOVBIRJNAJAF-BNFQOMDBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of C18(plasm)-18:1 PC-d9 as a Deuterated Internal Standard for Plasmenyl Phosphatidylcholine Quantitation


C18(plasm)-18:1 PC-d9 (CAS 2315262-03-2) is a deuterium-labeled isotopologue of the endogenous ether-linked phospholipid C18(plasm)-18:1 PC, a plasmenylcholine (choline plasmalogen) featuring a vinyl-ether bond at the sn-1 position and an oleoyl acyl chain at sn-2 [1]. With a molecular weight of 781.19 g/mol (C44H77D9NO7P) and a mass shift of +9 Da relative to the unlabeled species , this compound is manufactured as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-mass spectrometry (LC-MS) applications, achieving >99% purity (TLC) in commercially available formulations .

Critical Selection Criteria: Why Non-Isotopic or Generic Plasmenyl PC Standards Cannot Substitute for C18(plasm)-18:1 PC-d9


In LC-MS based lipidomics, accurate quantitation of acid-labile plasmenylcholines requires an internal standard that co-elutes with the analyte to correct for matrix effects, extraction losses, and ionization variability [1]. Non-isotopic analogs (e.g., odd-chain or non-deuterated plasmenyl PCs) fail to satisfy the fundamental requirement of isotopic equivalence, leading to differential chromatographic behavior and unreliable correction factors [2]. Furthermore, the vinyl-ether linkage of plasmenylcholines is susceptible to acid-catalyzed decomposition during sample preparation, a liability not shared by diacyl PCs or plasmanyl (alkyl-ether) analogs; therefore, a standard that does not precisely mimic this structural fragility will yield systematic quantitation errors [3].

Quantitative Differentiation Evidence for C18(plasm)-18:1 PC-d9: Comparator-Based Performance Data


Mass Shift and Isotopic Purity Enable Baseline-Resolved Quantitation of Plasmenyl PC in Complex Lipidomes

C18(plasm)-18:1 PC-d9 incorporates nine deuterium atoms (+9 Da) on the oleoyl acyl chain, a mass increment that ensures baseline chromatographic separation from the unlabeled analyte while maintaining near-identical retention time and ionization efficiency . In contrast, a hypothetical C13-labeled analog with a smaller mass shift (e.g., +3 Da) would risk isotopic peak overlap in high-resolution MS, and a non-deuterated odd-chain analog (e.g., C17:0 plasmenyl PC) exhibits distinct chromatographic retention and ion suppression behavior, compromising quantitative accuracy [1].

Lipidomics Mass Spectrometry Stable Isotope Labeling

Commercial Inclusion in SPLASH II LIPIDOMIX at Defined Concentration for Class-Specific Quantitation

C18(plasm)-18:1 PC-d9 is a specified component of the Avanti SPLASH II LIPIDOMIX Mass Spec Standard at a target concentration of 10 μM, alongside 12 other deuterated lipid class representatives . This commercial formulation is designed to provide a single 'one ISTD-per-lipid class' calibration solution for human plasma lipidomics. In contrast, generic deuterated PC standards (e.g., 15:0-18:1(d7) PC) are structurally distinct and cannot correct for the unique extraction and ionization behavior of vinyl-ether plasmenylcholines [1].

Lipidomics SPLASH LIPIDOMIX Quantitative MS

Validation of Plasmenyl-Specific Quantitation: Avoidance of Acid-Catalyzed Decomposition Artifacts

Studies demonstrate that plasmenyl phospholipids undergo significant acid-catalyzed decomposition during standard Folch or Bligh-Dyer lipid extractions, leading to underestimation of endogenous levels by 30-50% unless corrected by a co-extracted internal standard that experiences identical degradation [1]. C18(plasm)-18:1 PC-d9, as a structurally identical isotopologue, undergoes the same rate of vinyl-ether hydrolysis as the target analyte, thereby providing a true correction factor. In contrast, a non-vinyl-ether analog (e.g., plasmanyl PC-d9 or diacyl PC-d9) remains intact under the same acidic conditions, failing to correct for analyte-specific loss [2].

Sample Preparation Plasmalogen Stability Quantitative Accuracy

Recommended Application Scenarios for C18(plasm)-18:1 PC-d9 Based on Quantitative Evidence


Absolute Quantitation of Plasmenyl PC in Human Plasma for Cardiovascular Biomarker Studies

When quantifying plasmenylcholine species in large cohort studies (e.g., for cardiovascular risk stratification), C18(plasm)-18:1 PC-d9 serves as the essential class-specific internal standard within the SPLASH II LIPIDOMIX framework. Its inclusion at 10 μM allows for accurate, matrix-matched calibration of endogenous C18(plasm)-18:1 PC, a species inversely associated with cardiovascular events . Using this standard mitigates the 30-50% under-quantitation that would otherwise occur due to vinyl-ether decomposition during sample workup [1].

Method Development and Validation for LC-MS/MS Plasmalogen Panels

For analytical laboratories developing targeted LC-MS/MS assays for plasmalogen panels, C18(plasm)-18:1 PC-d9 provides a retention time and ionization reference that is chemically identical to the analyte class. The +9 Da mass shift ensures that the internal standard signal does not interfere with the endogenous analyte peak, a critical requirement for assay validation per FDA bioanalytical guidelines [2].

Correction of Acid-Labile Lipid Loss in Tissue Lipidomics Workflows

In tissue lipidomics (e.g., brain or cardiac tissue where plasmalogens are abundant), extraction protocols often involve acidic conditions that degrade vinyl-ether bonds. Spiking C18(plasm)-18:1 PC-d9 into samples prior to homogenization allows for calculation of a recovery factor that specifically corrects for plasmenylcholine degradation, which generic PC internal standards (e.g., 15:0-18:1(d7) PC) cannot provide [1].

Quality Control for Commercial Lipidomics Service Providers

Contract research organizations (CROs) offering lipidomics services can use C18(plasm)-18:1 PC-d9 as a system suitability standard to verify instrument performance for the plasmenyl PC lipid class. Its defined concentration in SPLASH II LIPIDOMIX (10 μM) provides a traceable reference point for inter-laboratory harmonization and batch-to-batch consistency assessment .

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